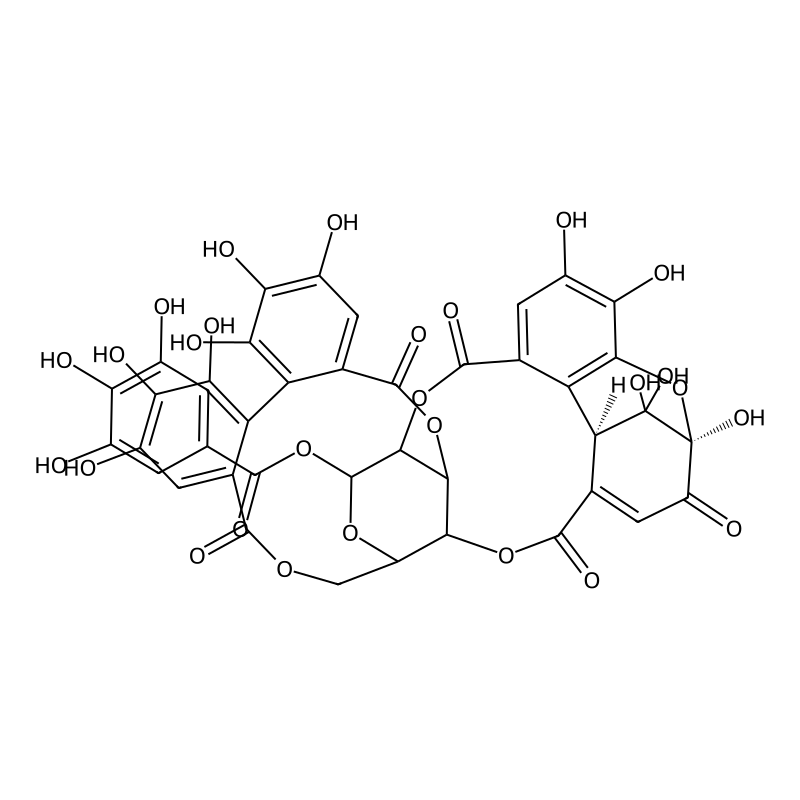

Geraniin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Natural Sources

Geraniin is a high molecular weight (952.10 g/mol) hydrolysable tannin characterized by a unique dehydrohexahydroxydiphenoyl (DHHDP) group [1] [2]. It is classified as a "Type A" tannin, meaning it has a constant, well-defined chemical structure, which allows for precise structure-activity relationship studies [3].

- Primary Natural Sources: this compound is abundant in plants from the Geraniaceae and Euphorbiaceae families [4] [2]. Key sources include Geranium thunbergii, various Phyllanthus species (e.g., P. amarus, P. urinaria), and the rind of Nephelium lappaceum (rambutan) [4] [5] [2].

- Traditional Context: Many of these plants are used in traditional medicine systems across Asia, South America, and Africa for treating conditions like dysentery, inflammation, and wound infections [5] [2].

Documented Biological Activities and Mechanisms

This compound exhibits a broad spectrum of bioactivities through multiple molecular pathways. The table below summarizes its key mechanisms and research contexts.

| Biological Activity | Postulated Primary Mechanism(s) | Research Context |

|---|---|---|

| Antioxidant & Cytoprotective | Upregulates HO-1 via Nrf-2 activation & BACH-1 suppression; Scavenges free radicals [1] [6] [2]. | In vitro (HepG2 cells); In vivo (animal models) [1] [6]. |

| Anti-Inflammatory | Suppresses Akt phosphorylation, impairing NF-κB translocation; Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) [4]. | In vitro (RAW264.7 macrophages); In vivo (acute lung injury model) [4]. |

| Anti-Cancer | Induces mitotic aberration & apoptosis; Inhibits HSP90 activity & STAT-3 signaling [4]. | In vitro (multiple human tumor cell lines); In vivo (mouse xenograft models) [4]. |

| Antiviral | Binds to viral envelope proteins (e.g., Dengue virus Domain III), inhibiting attachment & entry [4]. | In vitro plaque reduction assays [4]. |

| Anti-Hyperglycemic | α-Glucosidase inhibition; Prevents formation of advanced glycation end-products (AGEs) [7]. | In vitro enzyme assays; In vivo (OVX-induced bone loss in rats) [7]. |

The following diagram illustrates the Nrf-2 mediated antioxidant pathway, a key mechanism for this compound's cytoprotective effect, based on studies in HepG2 cells [1] [6]:

Pharmacokinetics and Bioavailability

A significant challenge for this compound's development as a therapeutic agent is its poor pharmacokinetic profile [7] [8].

- Low Permeability: Studies using human colon adenocarcinoma (Caco-2) cell models show this compound has no apparent permeability, indicating poor intestinal absorption [8].

- Rapid Metabolism: this compound is unstable in physiological conditions and readily hydrolyzes into metabolites like corilagin, ellagic acid, and gallic acid [2] [8]. Gallic acid demonstrated higher permeability than this compound itself [8].

- Pharmacokinetic Parameters: After intravenous administration in rats, this compound showed a plasma clearance (CL) of 0.03 ± 0.02 L/h/kg and an elimination half-life (t~1/2~) of 7.20 ± 2.20 hours [7].

Key Experimental Models and Protocols

Here are detailed methodologies for key experiments used in this compound research.

Analysis of this compound in Rat Plasma using UPLC [7]

This protocol is designed for pharmacokinetic studies.

- Instrumentation: Waters Acquity UPLC system with an HSS T3 column and UV detector.

- Chromatographic Conditions:

- Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid (TFA) and acetonitrile (83:17, v/v).

- Flow Rate: 0.3 mL/min.

- Detection Wavelength: 280 nm.

- Column Temperature: 30°C.

- Sample Preparation:

- Spike 100 µL of rat plasma with this compound and internal standard (epicatechin).

- Add 10 µL of 10% ascorbic acid (pH 5.0) to prevent oxidation.

- Perform liquid-liquid extraction twice with 400 µL of ethyl acetate.

- Combine organic layers, evaporate under nitrogen at 50°C.

- Reconstitute the residue in 100 µL of 50% methanol/water with 0.01% ascorbic acid.

- Validation Parameters: The method was validated for linearity (0.2-200 µg/mL), accuracy (84.4-87.1%), and precision (RSD < 9.8%).

Cytoprotective Assay in HepG2 Cells [1] [6]

This cell-based assay evaluates this compound's protection against oxidative stress.

- Cell Line and Culture: Human hepatocellular carcinoma HepG2 cells, maintained in standard conditions.

- Compound Treatment:

- Pre-treatment: Incubate cells with non-cytotoxic concentrations of this compound (1-25 µM) for 2 hours.

- Oxidative Stress Induction: Expose pre-treated cells to 2 mM tert-butyl hydroperoxide (TBH) for 3 hours.

- Assessment of Cytoprotection:

- Cell Viability: Measure using MTT or similar assays.

- Apoptosis: Analyze by flow cytometry for cell cycle/sub-G1 population.

- Reactive Oxygen Species (ROS): Quantify using fluorescent probe DCFH-DA.

- Mechanistic Studies: To confirm HO-1 involvement, use the specific inhibitor tin protoporphyrin (SnPP).

Current Research Challenges and Future Directions

Despite its promising bioactivities, several challenges remain for translating this compound into a clinical agent [5] [2] [8]:

- Overcoming Poor Bioavailability: Future work requires innovative formulation strategies, such as developing prodrugs, semi-synthetic analogs, or advanced delivery systems (e.g., nanoparticles, lipid carriers) to enhance absorption and stability.

- Understanding Metabolite Contributions: The biological roles of this compound's gut and systemic metabolites (urolithins) require further elucidation, pointing towards microbiota-targeted approaches.

- Expanding Clinical Evidence: The current research is predominantly preclinical. Robust in vivo studies and clinical trials are necessary to confirm efficacy and safety in humans.

References

- 1. Cytoprotective effect exerted by this compound in HepG2 cells is ... [pmc.ncbi.nlm.nih.gov]

- 2. Review Perspectives on this compound, a multifunctional natural ... [sciencedirect.com]

- 3. Tannins of Constant Structure in Medicinal and Food ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Unlocking the Therapeutic Potential of Ellagitannins [mdpi.com]

- 6. Cytoprotective effect exerted by this compound in HepG2 cells is ... [bmbreports.org]

- 7. An UPLC Method for Determination of this compound in Rat ... [pmc.ncbi.nlm.nih.gov]

- 8. Permeability of the ellagitannin this compound and its metabolites ... [nchr.elsevierpure.com]

geraniin hydrolysis products corilagin ellagic acid

Quantitative Conversion Data

The hydrolysis of geraniin is well-documented in analytical studies. The table below summarizes key quantitative findings on its conversion.

| Context/Experimental Condition | Key Quantitative Findings | Citation |

|---|---|---|

| Long-term decoction of Geranium thunbergii | This compound was completely hydrolyzed. Corilagin became the major component in the extract. [1] | [1] |

| In physiological conditions (based on scientific review) | This compound is known to hydrolyze to form corilagin, ellagic acid, and gallic acid. [2] | [2] |

| General chemical property of this compound (based on scientific review) | Hydrolytic cleavage of this compound yields the ellagitannin corilagin. [3] | [3] |

Bioactivity of Metabolites

The metabolites derived from this compound hydrolysis are not inactive byproducts; they are responsible for a significant portion of its observed therapeutic effects.

- Corilagin: Exhibits a wide range of pharmacological activities.

- Anti-cancer: Enhances the anti-tumor activity of 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating glucose-regulated protein 78 (GRP78) and inducing reactive oxygen species (ROS) production. [4] It also inhibits the growth of numerous other cancer cell lines by inducing cell cycle arrest and apoptosis. [5]

- Anti-inflammatory: Shows hepatoprotective effects and can regulate the NF-κB signaling pathway to reduce inflammation. [6] [7]

- Ellagic Acid (EA): A well-studied polyphenol with potent bioactivity.

- Cardiovascular Health: Mitigates atherosclerosis by binding to the Epidermal Growth Factor Receptor (EGFR), activating the MAPK/ERK pathway, and upregulating the Low-Density Lipoprotein Receptor (LDLR) in liver cells, which helps clear cholesterol. [8]

- Antioxidant: Alleviates arsenic-induced oxidative stress in liver cells by activating the MAPK/Keap1-Nrf2 signaling pathway, boosting endogenous antioxidant defenses. [9]

- Liver Protection: Shows hepatoprotective effects against conditions like metabolic-dysfunction-associated steatotic liver disease (MASLD) through its antioxidant, anti-inflammatory, and anti-fibrotic mechanisms. [7]

- Gallic Acid: A simple phenolic acid recognized for its antioxidant and antimicrobial activities. [3] [2]

Experimental Evidence & Protocols

The biological activities of these metabolites are supported by robust in vitro and in vivo experimental data.

- This compound's Anti-Dengue Activity:

- In vitro protocol: Vero cells were infected with Dengue virus type-2 (DENV-2) and treated with this compound. Viral RNA synthesis was quantified using quantitative RT-PCR (qRT-PCR), which confirmed a decrease in viral replication. [2]

- In vivo protocol: DENV-2 infected BALB/c mice were administered this compound at different times (24h pre-infection, 24h post-infection, 72h post-infection). Efficacy was evaluated by measuring serum viral RNA load, spleen-to-body weight ratio, and assessing liver damage. This compound reduced viral load and prevented severe liver damage. [2]

- Corilagin's Synergistic Anti-Cancer Effect:

- In vitro protocol: HCT-8 colorectal cancer cells were treated with Corilagin and 5-FU, both alone and in combination. The combination index (CI) was calculated using the Chou-Talalay method via CompuSyn software. Effects were assessed through MTT cell proliferation assays, apoptosis assays, cell cycle analysis, and Western blotting to analyze protein expression (e.g., GRP78). [4]

- Ellagic Acid's Mechanism in Atherosclerosis:

- In vitro protocol: HepG2 human liver cancer cells were treated with ellagic acid or its nanoparticles (EA-NPs). LDLR upregulation was confirmed via Western blotting for protein expression and phosphorylation of EGFR and ERK. The specific role of EGFR was validated using the blocking antibody cetuximab. [8]

- In vivo protocol: ApoE-/- mice, a model for atherosclerosis, were treated with EA-NPs. The anti-atherosclerotic effects were evaluated by measuring aortic plaque formation and hepatic lipid accumulation. [8]

Research Workflow & Key Pathways

The experimental workflow for studying these compounds and their key molecular pathways can be visualized as follows.

General research workflow for this compound and metabolites.

The molecular mechanisms of these compounds involve several key signaling pathways, summarized in the table below.

| Metabolite | Key Signaling Pathways Modulated | Biological Outcome |

|---|---|---|

| Ellagic Acid | EGFR → MAPK/ERK → LDLR expression [8] | Cholesterol clearance, Anti-atherosclerosis |

| MAPK/Keap1 → Nrf2/ARE activation [9] | Antioxidant response | |

| NF-κB inhibition; TGF-β/Smad inhibition [7] | Anti-inflammatory, Anti-fibrotic | |

| Corilagin | GRP78 downregulation; ROS production [4] | Enhanced chemotherapy sensitivity, Anti-cancer |

| Akt/ERK inhibition; Bax/Bcl-2 ratio alteration [5] | Apoptosis induction | |

| This compound | Specific antiviral mechanisms under investigation [2] | Inhibition of viral replication (e.g., Dengue) |

References

- 1. Simultaneous Quantification of Ellagitannins and Related ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound on dengue virus type-2 infected BALB/c mice [virologyj.biomedcentral.com]

- 3. Unlocking the Therapeutic Potential of Ellagitannins [mdpi.com]

- 4. Corilagin enhances the anti-tumor activity of 5-FU by ... [nature.com]

- 5. Corilagin in Cancer: A Critical Evaluation of Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Corilagin, a promising medicinal herbal agent. [semanticscholar.org]

- 7. Therapeutic Potential of Ellagic Acid in Liver Diseases [mdpi.com]

- 8. Ellagic Acid and Its Nanoparticles Mitigate Atherosclerosis ... [pubmed.ncbi.nlm.nih.gov]

- 9. New insights into mechanism of ellagic acid alleviating ... [sciencedirect.com]

geraniin solubility and stability properties

Solubility and Stability of Geraniin

The table below summarizes the key quantitative data available for this compound.

| Property | Value / Condition | Notes / Source |

|---|---|---|

| Molecular Weight | 952.64 g/mol | [1] [2] |

| Solubility in DMSO | 100 mg/mL (104.97 mM) | Requires ultrasonic treatment; hygroscopic DMSO can reduce solubility [1] [2]. |

| Aqueous Solubility | ≥5 mg/mL in 1% CMC-Na | Forms a homogeneous suspension for in vivo studies [1]. |

| Stability in Plasma | -20°C for 15 days | Rat plasma [3]. |

| 4°C for 24 hours | Rat plasma [3]. | |

| Room temperature for 12 hours | Rat plasma [3]. | |

| Stability in Solution | Sensitive to oxidation | Unstable in alkaline or neutral conditions due to phenolic hydroxyl groups; stock solutions in methanol are stable at 4°C for 12 hours when acidified (e.g., with acetic acid to pH 5.0) [3]. |

Experimental Protocol for Analysis in Plasma

Here is a detailed methodology for extracting and determining this compound concentration in rat plasma using UPLC, as described in the research [3].

Chromatographic Conditions:

- Instrument: Waters Acquity UPLC system with a UV detector.

- Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).

- Mobile Phase: Isocratic elution with 83% 0.1% Trifluoroacetic Acid (TFA) in water and 17% acetonitrile.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 280 nm.

- Injection Volume: 5 μL.

Sample Preparation Workflow: The following diagram illustrates the multi-step plasma sample preparation process:

Plasma sample preparation workflow for UPLC analysis.

Method Validation Highlights:

- The method was validated per FDA bioanalytical guidelines [3].

- Linearity: The calibration curve was linear in the range of 0.2 - 200 μg/mL with a correlation coefficient better than 0.997.

- Lower Limit of Quantification (LLOQ): 0.2 μg/mL.

- Precision: Intra-day and inter-day precision were within 9.8%.

- Recovery: The extraction recovery rate from plasma ranged from 88.4% to 90.3%.

Key Considerations for Researchers

- Stability is Critical: this compound is prone to oxidation. To ensure stability and reliability of your results [3]:

- Acidify Solutions: Maintain stock and standard solutions at an acidic pH (e.g., pH 5.0).

- Use Antioxidants: Include ascorbic acid (0.01-10%) in aqueous solutions and during sample reconstitution.

- Control Temperature: Store stock solutions at 4°C and plasma samples at -20°C.

- Solubility for Bioassays: For in vitro cell-based assays, DMSO is a suitable solvent. The provided 100 mg/mL stock can be diluted to the working concentrations used in various studies (e.g., 10-40 μM) [2].

References

Geraniin NMR Spectroscopic Data

The table below summarizes the identified proton NMR (1H-NMR) signals for geraniin as provided in the search results [1].

| Compound | Molecular Weight | ¹H-NMR Data (Key Signals) |

|---|

| This compound | 952 g/mol | δ 6.54 (1H, br s, glucose H-1 of 1a form) δ 6.51 (1H, br s, glucose H-1 of 1b form) |

Key Technical Note: this compound exists as an equilibrium mixture of six- and five-membered hemiacetal forms (labeled 1a and 1b) in solution. This equilibrium is the reason for the observation of two distinct anomeric proton signals in the NMR spectrum, which is a crucial identifying feature [1].

Experimental Protocol for qNMR Analysis

The following methodology is adapted from a study quantifying ellagitannins, including this compound, in plant extracts using quantitative NMR (qNMR) [1].

- 1. Sample Preparation: Plant material is extracted with a 50% ethanol/water solution. The extract is then dissolved in a specially optimized solvent mixture of acetone-d6 / D2O / CF3COOD in a ratio of 70:25:5.

- 2. qNMR Acquisition and Quantification:

- Internal Standard: A known concentration of an internal standard is added to the NMR sample.

- Quantification: The content of this compound is calculated based on the integral of its characteristic anomeric proton signals (e.g., δ 6.54) compared to the integral of the internal standard signal. This method does not require a pure this compound standard for a calibration curve [1].

Experimental Workflow for Quantification

The diagram below outlines the key steps involved in the extraction and qNMR quantification of this compound.

Workflow for this compound extraction and qNMR analysis.

Analytical Considerations

- HPLC Co-elution Issues: The search results highlight a key challenge: this compound and related polyphenols like corilagin and brevifolincarboxylic acid can co-elute in HPLC analysis, making quantification difficult. qNMR is presented as a powerful alternative that avoids this problem [1].

- Biological Context: this compound is a major active compound with demonstrated antiviral activity, such as against herpes simplex virus-1 (HSV–1), underscoring the importance of its accurate quantification in medicinal plant research [2].

References

Comprehensive Application Notes and Protocols for Geraniin Extraction from Plant Material

Introduction to Geraniin

This compound is a dehydroellagitannin with the chemical formula C₄₁H₂₈O₂₇·5H₂O and a molecular weight of 952.64 g/mol, first isolated by Takuo Okuda in 1976 from Geranium thunbergii [1] [2]. This polyphenolic compound features a central glucose unit esterified with hexahydroxydiphenic acid (HHDP), a dehydrohexahydroxydiphenic acid (DHHDP), and a gallic acid moiety, existing in equilibrium between six-membered (Form I) and five-membered (Form II) hemiacetal forms [1] [2]. This compound is widely distributed in plants of the Geraniaceae, Euphorbiaceae, and Sapindaceae families, with particularly high concentrations (up to 10% dry weight) documented in Geranium thunbergii leaves [1] [3]. It has also been identified in Geranium robertianum, Geranium wilfordii, and the rind of Nephelium lappaceum (rambutan) [2] [4].

The pharmacological significance of this compound stems from its diverse biological activities, including potent antioxidant, anti-inflammatory, antiviral, and antitumor properties [1] [3] [4]. Mechanistic studies reveal this compound functions as a multi-target therapeutic agent by suppressing NF-κB translocation, inactivating PI3K/Akt/mTOR signaling, inducing apoptosis in cancer cells, and inhibiting viral attachment to host cells [1] [2] [4]. These broad therapeutic applications, combined with its natural abundance, make this compound a promising candidate for pharmaceutical development, necessitating efficient and reproducible extraction protocols for research and potential commercial applications.

Extraction Techniques for this compound

Conventional Extraction Methods

Traditional extraction methods remain widely used for initial extraction of this compound from plant material due to their simplicity and minimal equipment requirements. Acetone-water mixtures have demonstrated exceptional efficiency for this compound extraction, with one study reporting that acetone/water (7:3, v/v) extraction of Geranium thunbergii leaves yielded this compound representing approximately 10% of the dried leaf's weight [3]. Similarly, aqueous extracts of Geranium robertianum from Poland were found to contain significant quantities of this compound [3]. The typical process involves drying and grinding plant material to a moderate particle size (0.5-1.0 mm), followed by extraction with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) for several hours at room temperature with continuous agitation [5].

Methanol and ethanol are also effective solvents for this compound extraction. A comprehensive study on Geranium robertianum compared ethyl acetate, methanol, and acetone extracts, revealing that methanol extracts contained the highest concentration of kaempferol-O-deoxyhexosyl-glucuronide (4.78 ± 0.11 mg/g), while acetone extracts were richest in quercetin-3-O-rutinoside (3.39 ± 0.06 mg/g) among the flavonoid glycosides associated with this compound-containing extracts [3]. For laboratory-scale extraction, 70% aqueous ethanol with maceration for 24 hours provides a balance between efficiency and environmental considerations, though the specific choice of solvent and extraction time should be optimized for each plant species and part used [6].

Modern Extraction Techniques

Advanced extraction technologies offer significant improvements in efficiency, yield, and environmental impact compared to conventional methods. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly powerful technique for this compound isolation, with researchers developing a novel liquid–liquid/solid three-phase system that enables one-step separation of this compound from crude extracts [1]. This optimized system using n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5, v/v) achieved remarkable results, yielding this compound with 82% purity and 70% recovery from Geranium wilfordii crude extract [1]. The key advantage of HSCCC is its ability to separate compounds without solid support matrices, eliminating irreversible adsorption and enhancing recovery of bioactive compounds.

Other modern techniques showing promise for this compound extraction include accelerated solvent extraction (ASE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) [6]. These methods typically offer reduced extraction times, lower solvent consumption, and potentially higher yields compared to conventional maceration. For instance, turbulent flow extraction with heating has been shown to be highly efficient for extracting similar abietane-type diterpenes from Salvia species, suggesting potential applicability for this compound [7]. When implementing these modern techniques, careful optimization of parameters such as temperature, pressure, solvent composition, and extraction time is essential to maximize this compound recovery while maintaining its structural integrity.

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent System | Temperature | Time | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acetone-Water Maceration | 70% aqueous acetone | Room temperature | 24 hours | ~10% dry weight (G. thunbergii) [3] | Simple, cost-effective | Time-consuming, moderate purity |

| Ethanol Maceration | 70% aqueous ethanol | Room temperature | 24 hours | Varies by source material | Environmentally friendly, safe | Lower efficiency for some compounds |

| HSCCC Three-Phase System | n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5) | Room temperature | 4-6 hours | 82% purity, 70% yield [1] | High purity, one-step separation | Requires specialized equipment |

| Methanol Extraction | 80% aqueous methanol | 40-50°C | 4-6 hours | Varies by source material | High extraction efficiency | Toxicity concerns |

Detailed HSCCC Protocol for High-Purity this compound

Equipment and Reagents

- Equipment: High-Speed Counter-Current Chromatograph (HSCCC) with multilayer coil separation column, constant temperature circulating bath, HPLC pump, fraction collector, UV-Vis detector, rotary evaporator, analytical balance, pH meter.

- Reagents: n-Hexane (HPLC grade), ethyl acetate (HPLC grade), methanol (HPLC grade), acetic acid (analytical grade), deionized water, crude plant extract (from Geranium wilfordii, G. thunbergii, or Nephelium lappaceum rind).

- Solvent System Preparation: Prepare the three-phase solvent system by thoroughly mixing n-hexane, ethyl acetate, methanol, acetic acid, and water in the volume ratio of 0.2:10:2:1:5. Equilibrate the mixture in a separation funnel at room temperature, allowing complete phase separation. The system will form three distinct phases: upper, middle, and lower. Separate and degas each phase by sonication for 15 minutes before use [1].

Sample Preparation and Loading

The crude plant material should be initially extracted with 70% aqueous acetone (1:15 w/v) at room temperature for 24 hours with continuous agitation. Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C to remove acetone. The aqueous residue should be freeze-dried to obtain the crude extract powder. For HSCCC separation, dissolve 500 mg of crude extract in 15 mL of the middle phase of the equilibrated solvent system. Filter through a 0.45 μm membrane filter to remove particulate matter that could clog the HSCCC system [1].

HSCCC Separation Procedure

- Column Preparation: Fill the multilayer coil column of the HSCCC apparatus with the upper phase (stationary phase) at a flow rate of 20 mL/min.

- Apparatus Setting: Rotate the coil column at 800 rpm in the forward direction and maintain the temperature at 25°C using the circulating bath.

- Mobile Phase Introduction: Pump the lower phase (mobile phase) through the system at a flow rate of 2.0 mL/min while maintaining rotation.

- Sample Injection: After the mobile phase emerges from the outlet and hydrodynamic equilibrium is established (approximately 30 minutes), inject the sample solution through the injection valve.

- Detection and Collection: Monitor the effluent continuously with a UV-Vis detector at 280 nm. Collect fractions automatically based on elution profile.

- Fraction Processing: this compound typically elutes between 180-240 minutes. Combine this compound-rich fractions based on HPLC analysis and evaporate under reduced pressure at 40°C. Lyophilize the purified this compound to obtain a light brown amorphous powder [1].

Extraction Workflows and Process Optimization

Visual Workflow for this compound Extraction and Isolation

The following diagram illustrates the complete workflow from plant material to purified this compound, integrating both standard extraction and advanced purification techniques:

Diagram 1: Comprehensive workflow for this compound extraction and purification from plant material

Process Optimization and Scaling Considerations

For large-scale this compound production, several factors require careful optimization. The plant material preparation significantly impacts extraction efficiency - drying temperature should not exceed 40°C to prevent thermal degradation of this compound, and grinding to a particle size of 0.5-1.0 mm provides optimal surface area while avoiding excessive fine particles that complicate filtration [5]. When scaling up the HSCCC separation, maintaining the same rotational speed (800 rpm) and flow rate (2.0 mL/min) relative to column dimensions ensures consistent separation efficiency. For industrial applications, centrifugal partition chromatography (CPC) offers enhanced scalability compared to HSCCC while operating on similar principles.

Stability considerations throughout the extraction process are crucial, as this compound can degrade under certain conditions. Research on similar polyphenolic compounds has demonstrated that storage time of raw plant material significantly affects bioactive compound content, with one study showing a 16.51% decrease in abietane-type diterpenes after 12 months and 40.79% after 36 months [7]. Furthermore, this compound exhibits poor solubility in gastric fluid but high solubility in intestinal fluids, informing handling and formulation decisions [1]. For long-term storage of purified this compound, protection from light, oxygen, and moisture through vacuum sealing with desiccant at -20°C is recommended.

Table 2: Optimization Parameters for this compound Extraction

| Process Parameter | Optimal Condition | Effect on Yield/Purity | Scalability Considerations |

|---|---|---|---|

| Plant Particle Size | 0.5-1.0 mm | Increased surface area improves extraction efficiency | Consistent grinding challenging at large scale; may require milling with cooling |

| Extraction Solvent | 70% aqueous acetone | Highest reported yields (~10% dry weight) [3] | Acetone recovery systems needed for economic and environmental sustainability |

| Extraction Temperature | Room temperature (20-25°C) | Prevents thermal degradation of this compound | No heating costs, but longer extraction times |

| Solid-to-Solvent Ratio | 1:15 to 1:20 (w/v) | Balance between efficiency and solvent consumption | Significant solvent volumes required at industrial scale |

| HSCCC Flow Rate | 2.0 mL/min | Optimal separation efficiency | Linear scaling with column volume possible |

| Storage Conditions | -20°C, desiccant, protected from light | Prevents degradation and maintains bioactivity | Cold storage facilities required for large quantities |

Analytical Methods for this compound Qualification and Quantification

Qualitative and Quantitative Phytochemical Evaluation

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. For qualitative analysis, HPLC-DAD-ESI/MS enables identification of this compound and related compounds based on retention time, UV-Vis spectra, and mass spectral data [3]. The typical protocol uses a C18 reverse-phase column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) in a gradient elution program: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-35 min, 30-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B. The flow rate is maintained at 1.0 mL/min with column temperature at 30°C, and detection at 280 nm. This compound typically elutes between 18-22 minutes under these conditions, with characteristic [M-H]⁻ ion at m/z 951 in negative mode ESI-MS.

For quantitative analysis, ¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy offers significant advantages for this compound determination without requiring pure reference standards [7]. The methodology involves dissolving approximately 20 mg of sample in 0.75 mL of deuterated methanol (CD₃OD) containing 0.05% tetramethylsilane (TMS) as internal chemical shift reference. A known concentration (e.g., 1.0 mg/mL) of an internal standard such as 1,3,5-trimethoxybenzene is added for quantification. ¹H-NMR spectra are acquired with sufficient scans (typically 64-128) to ensure adequate signal-to-noise ratio, using a relaxation delay of 20 seconds to ensure complete T1 relaxation for accurate integration. This compound shows characteristic single proton peaks at 6.56 ppm (H-14) in its crystalline form, with quantitative determination based on integration relative to the internal standard [7].

Bioactivity Assessment and Quality Control

Standardized antimicrobial efficacy testing provides functional validation of this compound extracts beyond chemical quantification. The broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines determines Minimum Inhibitory Concentrations (MICs) against relevant pathogens [5]. Briefly, prepare serial two-fold dilutions of this compound extracts in appropriate broth media in 96-well microtiter plates. Inoculate each well with approximately 5 × 10⁵ CFU/mL of standardized microbial suspension. Include growth control (inoculated broth), sterility control (uninoculated broth), and appropriate reference antibiotic controls. Incubate plates at 37°C for 18-24 hours, then determine MIC as the lowest concentration showing no visible growth. For this compound, significant antimicrobial activity has been demonstrated against various Gram-positive bacteria with MIC values typically ranging from 25-100 μg/mL [5].

A comprehensive quality control protocol for this compound extracts should include: (1) Organoleptic evaluation - purified this compound should appear as a light brown amorphous powder; (2) Melting point determination - this compound decomposes above 200°C without a sharp melting point; (3) Specific optical rotation - [α]D²⁵ = +8.5° (c = 1.0, methanol) for authentic this compound; (4) Purity assessment by HPLC-DAD with >95% peak area at 280 nm; (5) Water content by Karl Fischer titration (<5%); (6) Residual solvent analysis by GC-MS if applicable; (7) Heavy metal contamination according to ICH guidelines; (8) Microbiological quality - total microbial count <10³ CFU/g and absence of specified pathogens [1] [7].

Applications and Conclusion

This compound's diverse pharmacological activities support its potential applications in pharmaceutical formulations, functional foods, and cosmeceutical products. The compound demonstrates multifaceted therapeutic effects including organ-protective properties (brain, cardiovascular, hepatic, renal), metabolic regulation (anti-diabetic, anti-obesity), anti-tumor activity against various cancer cell lines, and broad-spectrum antiviral effects against viruses including hepatitis B and dengue [1] [4]. Its anti-inflammatory and antioxidant properties make it particularly valuable for formulations targeting chronic inflammatory conditions and oxidative stress-related diseases. Additionally, this compound shows promise in textile finishing applications as a natural antimicrobial agent, addressing the growing demand for eco-friendly textile treatments [5].

The toxicity profile of this compound has been partially characterized, with acute oral toxicity studies in rats establishing the LD₅₀ cut-off value at 2000 mg/kg body weight and the no-observed-adverse-effect level (NOAEL) below 2000 mg/kg following single oral administration [1]. However, comprehensive chronic toxicity data and human safety profiles remain limited, representing an important area for future research. The pharmacokinetic profile of this compound is characterized by rapid distribution, slow elimination, and low oral bioavailability, suggesting potential utility in sustained-release formulations rather than immediate-release oral products [1].

References

- 1. Multi-Target Therapeutics of this compound from Geranium ... [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. An Up-to-Date Review Regarding the Biological Activity of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Extraction Methods, Quantitative and Qualitative ... [pmc.ncbi.nlm.nih.gov]

- 6. A review of modern and conventional extraction techniques ... [sciencedirect.com]

- 7. Extraction Optimization and Qualitative/Quantitative ... [mdpi.com]

microwave-assisted extraction MAE for geraniin

Introduction to Geraniin and MAE

This compound is a bioactive ellagitannin found abundantly in the fruit peel of Nephelium lappaceum L. (rambutan) [1] [2] [3]. It has attracted significant research interest due to its potent anti-inflammatory, antioxidant, and potential cardioprotective properties [1] [4] [2].

Microwave-Assisted Extraction (MAE) is a green extraction technology that uses microwave energy to rapidly heat plant material and solvents. Compared to conventional methods, MAE offers key advantages of reduced extraction time, lower solvent consumption, and higher extraction yields [5] [3]. The hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) technique further enhances extraction efficiency by combining the cavitation effects of ultrasound with the rapid heating of microwaves [3].

Optimized MAE Parameters for this compound

The table below summarizes key parameters and optimized conditions for the MAE of this compound from rambutan peel, based on current research:

| Parameter | Details & Optimized Conditions | Rationale & Notes |

|---|---|---|

| Plant Material | Rambutan peel (Nephelium lappaceum L.), dehydrated (50°C), milled (2 mm particle size) [3]. | Consistent particle size ensures uniform heating and extraction. |

| Extraction Technique | Microwave-Assisted Extraction (MAE) or hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) [5] [3]. | U/M-AE is an emergent hybrid technology that can improve yield [3]. |

| Optimal Solvent | Water (0% ethanol) or Ethanol/Water mixture (e.g., 30-51% ethanol) [5] [3]. | Water was superior in one study [3], while moderate ethanol concentration optimizes polyphenol yield in others [5]. |

| Optimal Temperature | 60°C [5] to 70°C [3]. | Balances extraction efficiency and compound stability. |

| Optimal Time | 22 minutes [5] (MAE); 20 min ultrasound + 5 min microwave [3] (U/M-AE). | U/M-AE protocols often use a two-step process. |

| Solvent-to-Solid Ratio | 1:16 (mass/volume) [3]. | Ensures sufficient solvent for compound dissolution. |

| Reported Yield | Total soluble polyphenol content up to 307.57 mg GAE/g of dry rambutan peel [3]. | This compound is the predominant compound within this polyphenol extract [3]. |

Detailed Step-by-Step Protocol

Here is a detailed U/M-AE protocol for extracting this compound from rambutan peel, synthesized from research methodologies [3]:

- Sample Preparation: Wash fresh rambutan peels and dehydrate in a conventional oven at 50°C for approximately 48 hours until the moisture content is around 5%. Mill the dried peels using a knife mill to achieve a uniform particle size of about 2 mm. Store the powdered material in a dark, sealed container at room temperature.

- Equipment Setup: Use a cooperative ultrasound/microwave workstation (e.g., operating at 25 kHz ultrasound and 2450 MHz microwave frequency).

- Extraction Procedure:

- Place the ground rambutan peel into the extraction reactor.

- Add the appropriate solvent (e.g., water or ethanol/water mixture) at the optimized mass/volume ratio (e.g., 1:16).

- Initiate the simultaneous ultrasound and microwave treatment. A typical program is 20 minutes of ultrasound at room temperature, coupled with 5 minutes of microwave irradiation at 70°C.

- Upon completion, collect the extracts and filter them through filter paper (e.g., Whatman No. 41) to remove solid residues.

- Post-Extraction Processing:

- The filtered extract can be concentrated using a rotary evaporator (at 50°C) or by oven drying to obtain a powdered extract.

- For further purification, the extract can be passed through a chromatography column packed with Amberlite XAD-16 resin. Impurities are first eluted with distilled water, and the target polyphenolic fraction (containing this compound) is then eluted with ethanol [3].

The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound:

Identification and Analysis of this compound

- Identification and Quantification: The identity and purity of this compound in the extract are confirmed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI/MS) [3]. In the analyzed extracts, this compound is consistently reported as the major compound, alongside other polyphenols such as ellagic acid and its derivatives [3].

- Key Biological Activities: Research highlights several promising biological activities of this compound, which are crucial for justifying its extraction and application in drug development:

- Cardioprotective Effects: this compound has been shown to attenuate isoproterenol-induced cardiac hypertrophy in mouse models by inhibiting inflammation, oxidative stress, and cellular apoptosis [1] [6].

- Antioxidant Properties: this compound demonstrates strong free radical scavenging activity and can protect human epidermal keratinocytes from oxidative stress, suggesting potential for cosmetic and dermatological applications [2].

- Prebiotic and Metabolic Benefits: Despite poor systemic bioavailability, this compound acts as a prebiotic, positively modulating gut microbiota and ameliorating parameters of high-fat diet-induced metabolic syndrome in rats [4].

Conclusion

Microwave-Assisted Extraction is a highly efficient and sustainable method for obtaining this compound from agricultural waste like rambutan peel. The optimized parameters and detailed protocol provided here serve as a robust foundation for researchers in pharmaceutical and nutraceutical development to produce high-quality this compound extracts for further pre-clinical and clinical studies.

References

- 1. This compound attenuates isoproterenol-induced cardiac ... [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant potential of Nephelium lappaceum L. ... [sciencedirect.com]

- 3. Preliminary Testing of Ultrasound/Microwave-Assisted ... [mdpi.com]

- 4. The Prebiotic Potential of this compound and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of microwave-assisted extraction ... [nature.com]

- 6. This compound attenuates isoproterenol-induced cardiac ... [kjpp.net]

Application Notes: Chromatographic Purification of Geraniin

1. Source Material and Preliminary Extraction Geraniin is a hydrolysable ellagitannin found in various plants. Successful purification often begins with selecting a rich natural source. The table below summarizes the this compound content in different plant materials as reported in the literature.

Table 1: Natural Sources and this compound Content

| Plant Source | Specific Part | Reported this compound Content | Citation |

|---|---|---|---|

| Rambutan (Nephelium lappaceum) | Peel | 12.67 g / 100 g (dry weight) | [1] |

| Elaeocarpus sylvestris var. ellipticus | Leaf (50% EtOH extract) | 132.16 µg / mg extract (13.22%) | [2] |

| Geranium thunbergii | Whole Herb | Identified as original source | [3] |

Preliminary Extraction Protocol:

- Plant Material Preparation: The source material (e.g., rambutan peel) should be cleaned, dried, and ground into a fine powder to maximize surface area [1].

- Solvent Extraction: The powdered plant material is typically subjected to solvent extraction. A common and effective solvent is aqueous ethanol.

- Example: Extracting with 50% ethanol (EtOH) in water (v/v) has been shown to yield an extract (ESE50) with high antiviral activity and this compound content [2].

- The mixture is often macerated or extracted with stirring for a defined period at room temperature or with heating.

- Crude Extract Processing: The extract is filtered to remove plant debris. The filtrate can then be concentrated under reduced pressure and potentially freeze-dried to obtain a crude polyphenolic powder for subsequent purification [1].

2. Medium-Pressure Liquid Chromatography (MPLC) for Initial Purification For processing larger quantities of crude extract, Medium-Pressure Liquid Chromatography (MPLC) is an efficient first purification step.

MPLC Protocol (based on purification from rambutan peel):

- Stationary Phase: A reversed-phase C18 column is used [1].

- Mobile Phase: Specific solvent gradients were not detailed in the search results, but reversed-phase chromatography typically employs a water-acetonitrile or water-methanol gradient, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

- Procedure: The crude polyphenolic extract is dissolved in a suitable solvent, loaded onto the column, and eluted with an optimized gradient. Fractions are collected and analyzed, for instance, by Thin-Layer Chromatography (TLC) or analytical HPLC, to identify those rich in this compound [1].

- Outcome: This step can yield this compound with a purity of around 95.63% from rambutan peel, demonstrating its effectiveness as a primary purification step [1].

3. Final Purification via Preparative High-Performance Liquid Chromatography (HPLC) To achieve the highest purity, particularly for analytical standards or biological testing, preparative HPLC is employed as a final polishing step.

Preparative HPLC Protocol:

- Objective: To isolate high-purity this compound from the enriched fractions obtained from MPLC or other preliminary steps.

- System: A preparative-scale HPLC system equipped with a reversed-phase C18 column (with a larger internal diameter and particle size designed for loading larger amounts of material) is used [1].

- Method Development: An analytical method is first developed and scaled up to the preparative system. The mobile phase composition, flow rate, and injection volume are optimized for maximum separation and throughput.

- Isolation: The enriched sample is injected, and the this compound peak is collected based on its retention time. This step may be repeated multiple times, and the collected fractions are pooled.

- Result: This technique has been successfully used to obtain this compound with a final purity of 95.63% and a yield of 6.00% based on the dry mass of the starting plant material [1].

4. Analysis and Characterization of Purified this compound Confirming the identity and purity of the final product is crucial. The following techniques are standard:

- Purity Analysis by HPLC/UPLC: Analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) is used to assess the purity of the final compound. A single, sharp peak at the characteristic retention time indicates high purity [1] [2].

- Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

- MS: Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of this compound (Molar mass: 952.10 g/mol for C₄₁H₂₈O₂₇·5H₂O) [3] [2].

- NMR: 1D (¹H and ¹³C) and 2D NMR spectroscopy are essential for full structural confirmation, allowing scientists to verify the molecular structure by identifying all hydrogen and carbon atoms within the molecule [2].

Experimental Workflow & Critical Considerations

The following diagram summarizes the complete purification and analysis workflow.

Critical Considerations for Purification:

- Thermal Stability: this compound is heat-sensitive. Studies show a 17.13% degradation loss after 10 hours at 60°C and a 73.97% loss after 2 hours at 100°C [1]. Therefore, all evaporation and concentration steps should be performed under reduced pressure and at low temperatures (e.g., using a rotary evaporator with a chilled water bath).

- Scale-Up for Industry: Current methods require optimization for large-scale industrial production. Research is focused on developing efficient processes, such as using abundant plant sources like rambutan rind waste and improved chromatography techniques, to make purified this compound more accessible for functional foods and pharmaceuticals [3] [1].

- Degradation Products: Be aware that during extraction and purification, this compound can hydrolyze into smaller phenolic compounds, including corilagin, gallic acid, ellagic acid, and brevifolin carboxylic acid [3] [1]. Monitoring for these compounds is part of quality control.

Conclusion

The chromatographic purification of this compound is a multi-stage process that leverages reversed-phase chromatography techniques, from MPLC to preparative HPLC, to isolate high-purity compound from plant sources. The key to success lies in selecting a rich source, using gentle processing conditions to avoid thermal degradation, and rigorously confirming the identity and purity of the final product with modern analytical techniques.

References

Comprehensive Application Notes and Protocols: Geraniin In Vitro Antiviral Assays

Introduction to Geraniin and Its Antiviral Potential

This compound is a hydrolyzable ellagitannin with the chemical formula C₄₁H₂₈O₂₇ and molecular mass of 952.64 g/mol, widely distributed in various medicinal plants including Geranium wilfordii, Geranium thunbergii, Nephelium lappaceum (rambutan), and Elaeocarpus sylvestris [1] [2]. This polyphenolic compound exhibits a remarkable broad-spectrum antiviral activity against diverse viral pathogens, making it a promising candidate for antiviral drug development. This compound occurs in two isomeric forms: a crystalline modification featuring a six-membered ring hemiacetal structure and a non-crystalline form with a five-membered ring hemiacetal [1]. Its complex molecular structure features a central glucose unit linked to multiple phenolic groups, which contributes to its multifunctional biological activities [1].

The therapeutic relevance of this compound stems from its presence in traditional medicinal plants used for centuries in treating various ailments. Geranium wilfordii Maxim., for instance, has been used in traditional Chinese medicine for its anti-inflammatory and antiviral effects, with this compound identified as one of its dominant active tannins at a concentration of 14.34 mg/g [3] [1]. Modern pharmacological studies have confirmed this compound's diverse biological activities, including antiviral, anti-inflammatory, antioxidant, and organ-protective effects [1]. The compound's multi-target therapeutic potential and favorable toxicity profile make it an excellent candidate for systematic antiviral investigation using well-established in vitro models [1].

This compound's Multimodal Antiviral Mechanisms

This compound exhibits antiviral activity through multiple mechanisms of action, varying depending on the target virus. Understanding these diverse mechanisms is crucial for selecting appropriate assay protocols and interpreting results accurately.

Table 1: this compound's Antiviral Mechanisms Against Different Viruses

| Virus | Primary Mechanism | Molecular Targets | Supporting Evidence |

|---|---|---|---|

| HSV-1/HSV-2 | Virucidal activity, blocks viral attachment | Viral glycoproteins gB and gD | Molecular docking shows H-bonding with gB and gD [3] [4] |

| Influenza A/B | Neuraminidase inhibition | Viral neuraminidase protein | Dose-dependent NA inhibition in fluorescent/chemiluminescent assays [5] |

| RSV | Inhibition of viral replication | RSV-M gene, F protein | Dose-dependent reduction in viral load and protein expression [6] |

| Dengue Virus | Inhibition of viral RNA synthesis | Viral RNA genome | qRT-PCR shows reduced RNA synthesis in Vero cells [2] |

| Multiple Viruses | Immune modulation | TBK1, cytokine production | Downregulation of pro-inflammatory cytokines; molecular docking with TBK1 [3] [6] |

The virucidal activity of this compound is particularly effective against herpes viruses. Research on HSV-1 demonstrated that this compound achieves viral inactivation by interacting with viral surface glycoproteins, specifically forming hydrogen bonds with the activity sites of glycoproteins gB and gD [4]. This mechanism was confirmed through molecular docking simulations that showed a high number of potential strong intermolecular interactions between this compound and these glycoproteins [3] [4]. For influenza viruses, this compound functions as a neuraminidase inhibitor, preventing the release of progeny virions from infected cells, with studies showing it has enhanced efficacy against influenza B strains compared to oseltamivir [5].

Additionally, this compound exhibits immunomodulatory effects that contribute to its antiviral efficacy. It significantly inhibits the expression of key viral replication factors and modulates host immune responses by targeting components of the innate immune pathway such as TBK1 (TANK-binding kinase 1) [3]. In the context of RSV infection, this compound demonstrates anti-inflammatory activity and provides mitochondrial protection, reducing virus-induced cellular damage [6]. This multi-mechanistic profile underscores this compound's potential as a broad-spectrum antiviral agent and informs the selection of appropriate assay systems for its evaluation.

Detailed In Vitro Antiviral Assay Protocols

Plaque Reduction Assay for HSV-1 and HSV-2

The plaque reduction assay is a fundamental method for quantifying this compound's antiviral activity against herpes simplex viruses. This protocol is based on established methodologies with modifications specific to this compound's properties [3] [7].

Cell Culture Preparation:

- Maintain Vero cells (African green monkey kidney cells) or HaCaT cells (human keratinocytes) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), HEPES buffer, and penicillin/streptomycin at 37°C in a 5% CO₂ environment [3] [2].

- Seed cells into 12-well or 24-well plates at a density of 2 × 10⁵ cells/mL and incubate overnight until 90-95% confluent.

Virus Preparation and Infection:

- Utilize HSV-1 (e.g., KOS strain) or HSV-2 (e.g., G strain) with predetermined plaque-forming units (PFU).

- Remove growth medium from cell monolayers and inoculate with virus suspension (approximately 50-100 PFU/well) in maintenance medium (DMEM with 2% FBS).

- Adsorb virus for 1-2 hours at 37°C with gentle rocking every 15 minutes.

This compound Treatment:

- Prepare this compound stock solution in DMSO (typically 10-50 mM) and dilute in maintenance medium to desired concentrations (e.g., 1-100 μg/mL).

- After viral adsorption, remove inoculum and overlay with maintenance medium containing 1.5% carboxymethyl cellulose or agarose mixed with this compound at test concentrations.

- Include controls: virus control (no compound), cell control (no virus), and positive control (e.g., acyclovir).

Incubation and Plaque Visualization:

- Incub plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible in virus control wells.

- Fix cells with 10% formalin for 2 hours, then stain with 0.5% crystal violet for 15-30 minutes.

- Count plaques manually or using automated plaque counter.

- Calculate percentage inhibition relative to virus control: % Inhibition = [(Plaquescontrol - Plaquestreatment)/Plaquescontrol] × 100.

The 50% effective concentration (EC₅₀) is determined by regression analysis of the dose-response curve. For HSV-1, this compound has demonstrated EC₅₀ values of 8.3 μg/mL in plaque reduction assays and 36.9 μg/mL in luciferase inhibition assays [7].

Neuraminidase Inhibition Assay for Influenza Virus

This assay evaluates this compound's ability to inhibit influenza virus neuraminidase activity, critical for viral release and spread [5].

NA-Star Neuraminidase Inhibition Protocol:

- Prepare influenza virus strains (e.g., H1N1, H3N2, influenza B) propagated in Madin-Darby canine kidney (MDCK) cells.

- Dilute virus stocks to appropriate concentrations in reaction buffer to achieve linear kinetic readings.

- Prepare This compound dilutions in DMSO/PBS (typically 0-400 μg/mL) with serial dilutions for dose-response curves.

- Set up reactions in white opaque 96-well plates:

- 10 μL this compound at test concentration

- 10 μL virus suspension

- Incubate 30-45 minutes at room temperature

- Add 10 μL NA-Star substrate (electrogenium derivative)

- Incubate 30 minutes in darkness

- Add 10 μL NA-Star accelerator solution

- Measure luminescence immediately using microplate luminometer

- Include controls: virus control (no inhibitor), background control (no virus), positive control (oseltamivir carboxylate).

Fluorescent-Based Neuraminidase Inhibition Assay:

- Use the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

- Set up reactions in black 96-well plates:

- 25 μL this compound dilution

- 25 μL virus suspension

- 50 μL MUNANA substrate (20 μM final concentration)

- Incubate 1 hour at 37°C

- Stop reaction with 100 μL stop solution (0.1 M NaOH in 25% ethanol)

- Measure fluorescence (excitation 365 nm, emission 450 nm)

Data Analysis:

- Calculate % inhibition = [(Fluorescencecontrol - Fluorescencetreatment)/(Fluorescencecontrol - Fluorescencebackground)] × 100

- Determine IC₅₀ values by nonlinear regression of inhibition curves.

- This compound has shown significant NA inhibition against multiple influenza strains, with enhanced efficacy against influenza B compared to oseltamivir [5].

Cytopathic Effect (CPE) Reduction Assay for RSV

The CPE inhibition assay provides a quantitative measure of this compound's ability to protect cells from RSV-induced cytopathology [6] [8].

Cell and Virus Preparation:

- Maintain HEp-2 cells (human epidermoid carcinoma) in DMEM with 10% FBS at 37°C, 5% CO₂.

- Propagate RSV strains (Long strain [A] or 9320 strain [B]) in HEp-2 cells with virus maintenance medium (DMEM + 2% FBS).

- Determine virus titer by plaque assay or TCID₅₀ before use.

Assay Procedure:

- Seed HEp-2 cells in 96-well plates (3×10⁴ cells/well) and incubate 24 hours until confluent.

- Infect cells with 100 TCID₅₀ of RSV (except for cell controls) and adsorb for 2 hours at 37°C.

- Prepare this compound in eight serial dilutions (e.g., 0.1-100 μg/mL) in maintenance medium.

- Remove virus inoculum and add this compound dilutions to infected cells.

- Include controls: virus control (infected, no compound), cell control (uninfected, no compound), and positive control (ribavirin).

- Incubate plates for 48-72 hours at 37°C, 5% CO₂ until significant CPE appears in virus control wells (typically 80-90% CPE).

CPE Quantification:

- Assess CPE microscopically using a scale of 0 (no CPE) to 4 (complete cell destruction).

- Alternatively, use dye uptake methods (neutral red, MTT, or crystal violet) for objective quantification:

- Add 20 μL MTT solution (5 mg/mL) per well, incubate 4 hours

- Solubilize formazan crystals in 150 μL DMSO

- Measure absorbance at 492 nm (MTT) or 570 nm (crystal violet)

- Calculate % protection = [(ODtreatment - ODvirus control)/(ODcell control - ODvirus control)] × 100

Data Analysis:

- Determine 50% cytotoxic concentration (CC₅₀) using regression analysis of cell viability data.

- Calculate 50% inhibitory concentration (IC₅₀) from protection data.

- Compute selectivity index (SI) = CC₅₀/IC₅₀ to assess therapeutic window.

- This compound has demonstrated potent anti-RSV activity with IC₅₀ values in the low μg/mL range and favorable selectivity indices [6].

Table 2: this compound Antiviral Efficacy Across Multiple Virus Families

| Virus Family | Virus | Cell Line | EC₅₀/IC₅₀ | SI (CC₅₀/IC₅₀) | Key Assay Parameters |

|---|---|---|---|---|---|

| Herpesviridae | HSV-1 | Vero | 8.3 μg/mL [7] | >41.3 [7] | Plaque reduction, 48-72h post-infection |

| Herpesviridae | HSV-2 | HaCaT | 18.37 μM [3] | 11.56 [3] | Plaque reduction, CPE inhibition |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 250 μg/mL [5] | >1.6 [5] | Neuraminidase inhibition, CPE reduction |

| Orthomyxoviridae | Influenza B | MDCK | ~50% at 250 μg/mL [5] | >1.6 [5] | Neuraminidase inhibition |

| Pneumoviridae | RSV | HEp-2 | Low μg/mL range [6] | >10 [6] | CPE reduction, plaque assay |

| Flaviviridae | Dengue-2 | Vero | ~17 μg/mL [2] | >15 [2] | qRT-PCR, viral load reduction |

Advanced Protocol: Time-of-Addition Studies

Time-of-addition studies are essential for identifying the specific stage(s) of the viral replication cycle inhibited by this compound [3] [6].

Experimental Design:

- Prepare Vero or HEp-2 cell monolayers in 24-well plates as described in previous protocols.

- Use synchronized infection with target virus (HSV, RSV, or influenza) at high MOI (5-10) to ensure uniform infection.

- Implement four treatment conditions:

- Pre-treatment: Incubate cells with this compound for 2-4 hours before infection, remove compound before virus addition

- Virucidal: Incubate virus with this compound for 1 hour before infecting cells

- Adsorption: Add this compound during virus adsorption period (0-2 hours post-infection)

- Post-adsorption: Add this compound after virus adsorption period (2-24 hours post-infection)

Sample Analysis:

- For DNA viruses (HSV): Quantify viral DNA using qPCR targeting essential viral genes (gD, VP16) [3].

- For RNA viruses (RSV, influenza): Measure viral RNA by RT-PCR targeting conserved genes (RSV-M, influenza NP) [5] [6].

- Assess viral protein expression by immunofluorescence or Western blot for viral proteins (HSV-2 gD, RSV F protein, influenza NP) [3] [5] [6].

- Determine virus yield by plaque assay or TCID₅₀ at 24-48 hours post-infection.

Interpretation:

- Pre-treatment effect suggests host cell targeting or prevention of viral entry

- Virucidal activity indicates direct virus inactivation

- Adsorption inhibition implies interference with viral attachment

- Post-adsorption effect suggests inhibition of intracellular replication steps

Research has demonstrated that this compound exhibits predominantly virucidal activity against HSV by blocking viral attachment, while for influenza it shows post-adsorption inhibition through neuraminidase inhibition [3] [5] [4].

Data Analysis and Interpretation Guidelines

Calculation of Antiviral Activity Parameters

Cytotoxicity Assessment:

- Perform MTT, XTT, or neutral red uptake assays with serial dilutions of this compound on uninfected cells

- Incubate for 48-72 hours under the same conditions as antiviral assays

- Calculate CC₅₀ (50% cytotoxic concentration) using nonlinear regression of dose-response curves

- This compound typically exhibits CC₅₀ values >200 μg/mL in most cell lines, indicating low cytotoxicity [3] [7]

Antiviral Potency Determination:

- Calculate EC₅₀ (50% effective concentration) or IC₅₀ (50% inhibitory concentration) from dose-response curves of antiviral activity

- For plaque reduction assays: EC₅₀ from regression of % plaque inhibition vs. log(concentration)

- For CPE inhibition: IC₅₀ from regression of % protection vs. log(concentration)

- For neuraminidase inhibition: IC₅₀ from regression of % enzyme inhibition vs. log(concentration)

Selectivity Index (SI) Calculation:

- Compute SI = CC₅₀/EC₅₀ for each virus-cell system

- SI > 10 indicates high selectivity for antiviral activity over cytotoxicity

- SI values of 3-10 suggest moderate selectivity

- SI < 3 indicates potential cytotoxicity concerns

- This compound has demonstrated favorable SI values: 11.56 for HSV-2, >41.3 for HSV-1, and >10 for RSV [3] [6] [7]

Statistical Analysis and Quality Control

Assay Validation Parameters:

- Include appropriate controls in every experiment:

- Virus control (infected, untreated)

- Cell control (uninfected, untreated)

- Solvent control (infected, DMSO vehicle)

- Positive control (infected, reference antiviral)

- Establish Z'-factor for HTS assays: Z' > 0.5 indicates excellent assay quality

- Calculate coefficient of variation (CV) for replicates; CV < 20% is acceptable

Data Normalization:

- Normalize antiviral data to virus control (0% inhibition) and cell control (100% inhibition)

- Express results as mean ± standard deviation from at least three independent experiments

- Perform statistical analysis (Student's t-test, ANOVA with post-hoc tests) with p < 0.05 considered significant

Technical Considerations and Troubleshooting

This compound-Specific Methodological Considerations

Solubility and Stability:

- This compound has high solubility in intestinal fluids but poor solubility in gastric fluid [1]

- Prepare stock solutions in DMSO (10-50 mM) and dilute in aqueous buffers immediately before use

- Avoid pH > 7.0 for extended periods as this compound may hydrolyze to corilagin, ellagic acid, and gallic acid [2]

- Store stock solutions at -20°C in aliquots to prevent freeze-thaw degradation

Cell Line Selection:

- Select cell lines based on both virus susceptibility and relevance to this compound's known mechanisms:

Advanced Model Systems:

- Implement 3D tissue models (e.g., MatTek EpiAirway) for respiratory viruses to better mimic human physiology [8]

- Consider air-liquid interface (ALI) cultures for evaluating this compound against respiratory viruses under physiologically relevant conditions [6]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Antiviral Assays

| Problem | Possible Cause | Solution |

|---|---|---|

| High cytotoxicity | This compound precipitation at high concentrations | Filter-sterilize before use; confirm solubility limits |

| Variable results between replicates | This compound hydrolysis during assay | Prepare fresh solutions; control pH at 6.0-7.0 |

| Poor dose-response | Inadequate concentration range | Extend range (0.1-500 μg/mL); include more data points |

| Inconsistent virucidal activity | Variable virus-geraniin contact time | Standardize incubation period (1h at 37°C) |

| Low selectivity index | High cytotoxicity in specific cell lines | Try alternative cell lines; reduce exposure time |

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's antiviral activity using well-established in vitro assays. The documented broad-spectrum activity of this compound against enveloped viruses (HSV, influenza, RSV) through multiple mechanisms makes it an excellent candidate for further antiviral development. When implementing these protocols, researchers should consider this compound's specific chemical properties, particularly its pH-dependent stability and solubility characteristics.

The multimodal mechanism of this compound—combining direct virucidal activity, inhibition of viral entry, suppression of viral enzyme function, and immunomodulation—distinguishes it from many single-target antivirals and may reduce the likelihood of resistance development. Future assay development should focus on combination studies with existing antivirals, resistance profiling, and more sophisticated human tissue models to better predict clinical efficacy.

References

- 1. Multi-Target Therapeutics of this compound from Geranium ... [sciencedirect.com]

- 2. Efficacy of this compound on dengue virus type-2 infected BALB ... [virologyj.biomedcentral.com]

- 3. Effect of Polyphenolic Substances in Geranium wilfordii... Antiviral [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 5. Antiviral activity of ethanol extract of Geranii Herba and its ... [pmc.ncbi.nlm.nih.gov]

- 6. Fumarprotocetraric acid and this compound were identified as ... [frontiersin.org]

- 7. Elaeocarpus sylvestris var. ellipticus Extract and Its Major ... [pmc.ncbi.nlm.nih.gov]

- 8. Testing | IAR | USU In Vitro Antiviral [caas.usu.edu]

Comprehensive Analysis of Geraniin Antioxidant Activity: Testing Methods and Experimental Protocols

Introduction to Geraniin and Antioxidant Testing Approaches

This compound is an ellagitannin compound predominantly found in various plants of the Geraniaceae family, particularly Geranium robertianum L. and Geranium thunbergii Sieb. et Zucc. [1]. This hydrophilic compound represents a promising natural antioxidant with demonstrated multifaceted biological activities, including significant free radical scavenging capacity, anti-inflammatory effects, and potential therapeutic applications against atherosclerosis and cancer [1] [2] [3]. The growing interest in this compound as a natural bioactive compound necessitates standardized methodologies for evaluating its antioxidant potential, which can be assessed through both chemical assays measuring direct free radical neutralization and cellular models examining biological activity in physiologically relevant systems.

The structural properties of this compound, characterized by multiple phenolic hydroxyl groups, confer its ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals [1]. Research indicates that this compound's antioxidant efficacy extends beyond simple chemical reactions to modulating intracellular signaling pathways such as Akt/eNOS/NO and GSK-3β/Nrf2/HO-1, which play crucial roles in cellular defense mechanisms against oxidative stress [2]. This application note provides comprehensive protocols for evaluating this compound's antioxidant activity through chemical, biochemical, and cellular approaches, offering researchers in the drug development field standardized methodologies for reliable assessment of this promising natural compound.

Chemical Antioxidant Activity Assays

Chemical assays provide valuable initial screening methods for determining the fundamental antioxidant properties of this compound through direct reactions with stable radical species or measurement of reducing capacity. These methods offer high reproducibility, relatively simple protocols, and quantitative results that facilitate comparison between different antioxidant compounds. The most widely employed chemical assays for this compound include DPPH, ABTS, and FRAP methods, each based on distinct mechanisms and detection principles [4].

Table 1: Comparison of Chemical Antioxidant Assay Methods for this compound

| Assay Method | Mechanism | Detection | Key Parameters | Applications |

|---|---|---|---|---|

| DPPH | Hydrogen atom transfer | Absorbance at 517 nm | IC50, scavenging percentage | Direct free radical scavenging capacity |

| ABTS | Single electron transfer | Absorbance at 734 nm | Trolox equivalents, IC50 | Total antioxidant capacity assessment |

| FRAP | Electron transfer | Absorbance at 593 nm | Fe(II) equivalents, FRAP value | Reducing power measurement |

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most widely used methods for determining free radical scavenging activity of natural compounds like this compound. This spectrophotometric method is based on the reduction of the stable purple DPPH radical to yellow-colored diphenylpicrylhydrazine in the presence of hydrogen-donating antioxidants [4].

Protocol:

- Prepare a 0.2 mM DPPH working solution in anhydrous ethanol, protected from light.

- Dissolve this compound in appropriate solvent (e.g., methanol, ethanol, or aqueous buffer) to create stock solution (1 mg/mL) and serially dilute to concentrations of 5-30 μg/mL.

- Mix 1 mL of each this compound dilution with 1 mL of DPPH working solution.

- Incubate the reaction mixtures in the dark at 37°C for 30 minutes to 48 hours (optimal activity typically observed at 37°C) [4].

- Measure absorbance at 517 nm against a blank (solvent without DPPH) and control (DPPH without this compound).

- Calculate radical scavenging activity using the formula:

Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100 - Determine IC50 value (concentration providing 50% scavenging) through regression analysis of concentration versus scavenging percentage.

ABTS Radical Cation Scavenging Assay

The ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) assay measures the ability of this compound to scavenge the blue-green ABTS⁺ radical cation, which is generated through oxidation of ABTS prior to the assay. This method is particularly valuable for assessing both hydrophilic and lipophilic antioxidants [4].

Protocol:

- Generate ABTS radical cation by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark for 12-16 hours at room temperature.

- Dilute the ABTS⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

- Mix 1 mL of diluted ABTS⁺ solution with 10-100 μL of this compound solutions at various concentrations (1-100 μg/mL).

- Incubate the reaction for 10-30 minutes at room temperature, protected from light.

- Measure absorbance at 734 nm against appropriate blank.

- Express results as Trolox equivalents (μM) or calculate percentage inhibition relative to control.

FRAP Assay

The FRAP (Ferric Reducing Antioxidant Power) assay measures the reducing capacity of this compound by its ability to reduce ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH [5].

Protocol:

- Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in 10:1:1 ratio.

- Incubate FRAP reagent at 37°C for 10 minutes before use.

- Add 100 μL of this compound solution (various concentrations) to 3 mL of FRAP reagent.

- Incubate at 37°C for 30 minutes in the dark.

- Measure absorbance at 593 nm against blank (FRAP reagent + solvent).

- Prepare standard curve using FeSO₄·7H₂O (0.1-1.0 mM) and express results as mmol Fe(II) equivalents per gram of this compound.

Cellular Antioxidant Activity (CAA) Assay

While chemical assays provide valuable information about direct radical scavenging activity, the Cellular Antioxidant Activity (CAA) assay offers a more physiologically relevant assessment of this compound's antioxidant potential within biological systems. This method accounts for cellular uptake, metabolism, and intracellular localization, which significantly influence bioactive compound efficacy [4]. The CAA assay measures the ability of this compound to inhibit the formation of reactive oxygen species (ROS) or scavenge existing ROS in cultured cells, typically using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the Cellular Antioxidant Activity assay:

Detailed CAA Protocol

Materials and Reagents:

- Cell lines: HepG2 (human hepatocarcinoma) or HUVEC (human umbilical vein endothelial cells)

- This compound: ≥95% purity, dissolved in DMSO (stock concentration 10-100 mM)

- DCFH-DA probe: 25 mM stock solution in DMSO

- Oxidative stress inducer: H₂O₂ (50-500 μM) or ABAP (2,2'-azobis-2-amidinopropane dihydrochloride; 600 μM)

- Cell culture media: DMEM with 10% FBS and 1% penicillin-streptomycin

- Black 96-well plates with clear bottoms for fluorescence measurement

Procedure:

- Cell culture and plating: Maintain HepG2 or HUVEC cells in complete DMEM medium at 37°C in 5% CO₂. Plate cells at a density of 6×10⁴ cells/well in black 96-well plates and incubate for 24 hours to reach 80-90% confluence.

- Treatment with this compound: Prepare serial dilutions of this compound in serum-free medium (final DMSO concentration ≤0.1%). Remove culture medium and add this compound solutions (100 μL/well). Incubate for 1-24 hours at 37°C to allow cellular uptake.

- DCFH-DA loading: Prepare DCFH-DA working solution (25 μM) in serum-free medium. Remove this compound solutions, add DCFH-DA solution (100 μL/well), and incubate for 1 hour at 37°C in the dark.

- Washing: Remove DCFH-DA solution and wash cells twice with PBS (100 μL/well) to remove excess probe.

- Oxidative stress induction: Add oxidative stress inducer - either H₂O₂ (100-200 μM) or ABAP (600 μM) in PBS (100 μL/well).

- Fluorescence measurement: Immediately measure fluorescence intensity every 5 minutes for 1-2 hours using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

- Controls included:

- Blank: Cells without DCFH-DA loading

- Control: Cells with DCFH-DA and oxidant but no this compound

- Positive control: Quercetin (10-50 μM) or other known antioxidants

Data Analysis:

- Calculate fluorescence area under the curve (AUC) for each well

- Determine percentage inhibition relative to control:

CAA (%) = [1 - (AUC_sample / AUC_control)] × 100 - Calculate IC₅₀ values (concentration providing 50% inhibition) using nonlinear regression

- Ensure reproducibility with intra-assay RSD <5% and inter-assay RSD <10% [4]

Mechanistic Pathways of this compound Antioxidant Activity

This compound exerts its antioxidant effects through multiple molecular pathways that extend beyond direct free radical scavenging. Understanding these mechanisms is crucial for comprehensive antioxidant profiling and potential therapeutic applications. Recent studies have demonstrated that this compound activates specific cellular defense pathways that enhance the endogenous antioxidant response and protect against oxidative damage in vascular endothelial cells [2].

Akt/eNOS/NO and GSK-3β/Nrf2/HO-1 Signaling Pathways

The following diagram illustrates the key molecular pathways through which this compound modulates cellular antioxidant defenses:

Experimental Validation of Mechanism

Protocol for Investigating this compound-Activated Pathways:

- Cell culture and treatment: Culture HUVEC cells in complete endothelial growth medium. Pre-treat cells with this compound (1-50 μM) for 2-24 hours before inducing oxidative stress with H₂O₂ (200-500 μM for 1-6 hours).

- Western blot analysis:

- Extract proteins using RIPA buffer with protease and phosphatase inhibitors

- Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes

- Probe with primary antibodies against: p-Akt (Ser473), total Akt, p-eNOS (Ser1177), total eNOS, p-GSK-3β (Ser9), total GSK-3β, Nrf2, HO-1, and β-actin (loading control)

- Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection

- Nuclear translocation studies:

- Perform nuclear and cytoplasmic fractionation using commercial kits

- Detect Nrf2 in both fractions to confirm translocation

- NO production measurement:

- Assess NO production using Griess reagent or fluorescent NO probes